

Rifalazil (KRM-1648): A Technical Overview of Initial Findings

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Compound of Interest

Compound Name: *Rifalazil*

Cat. No.: *B15561601*

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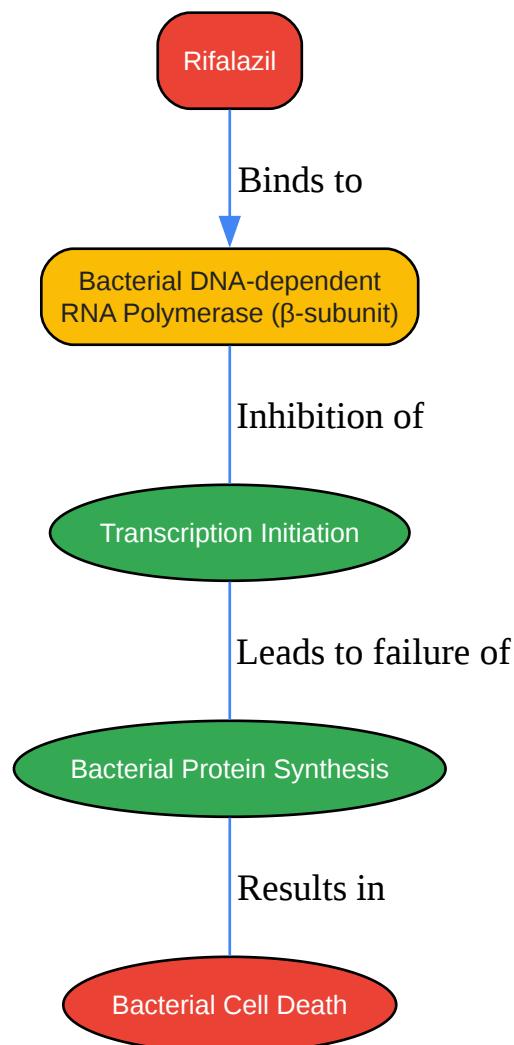
For Researchers, Scientists, and Drug Development Professionals

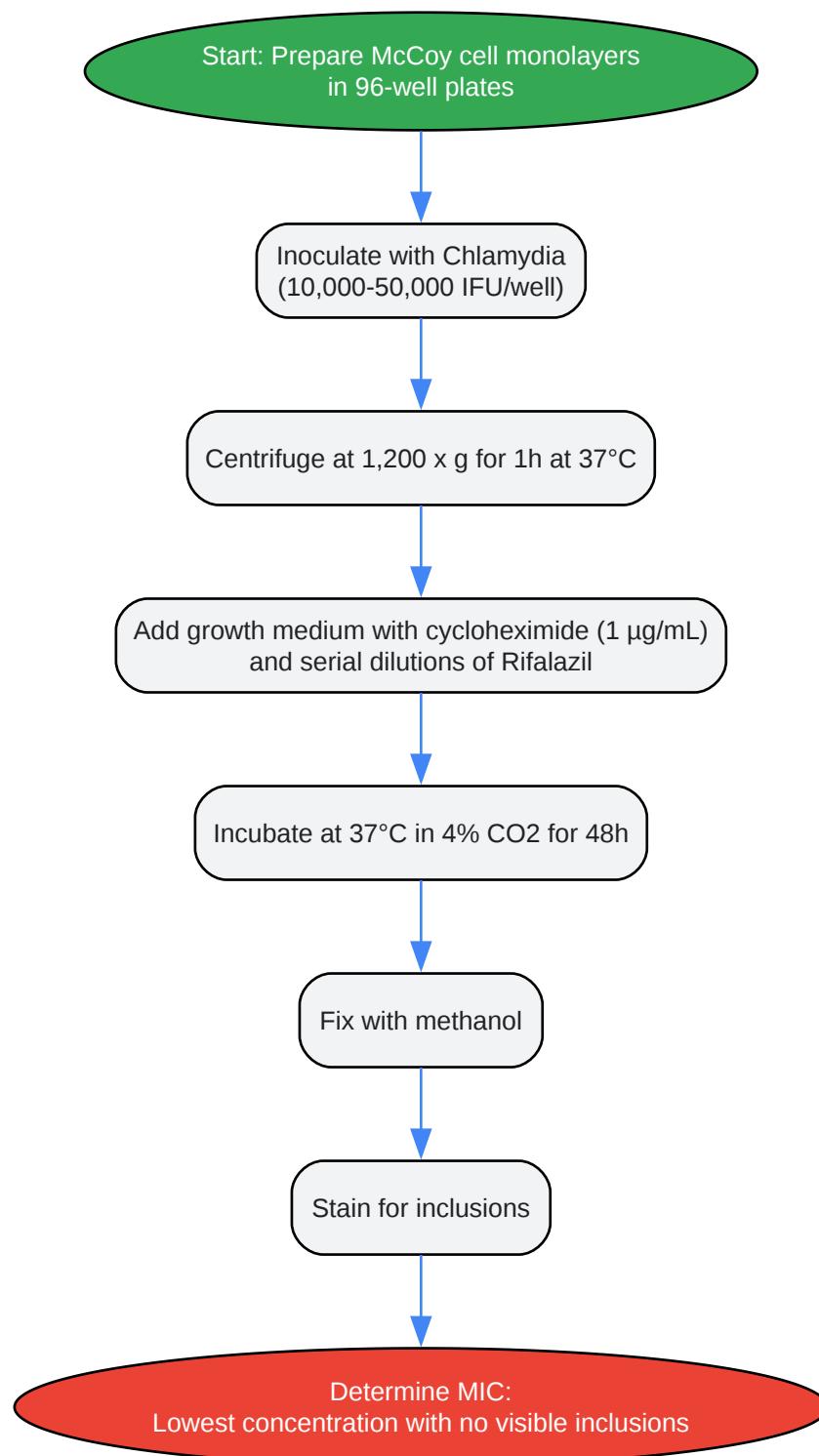
Abstract

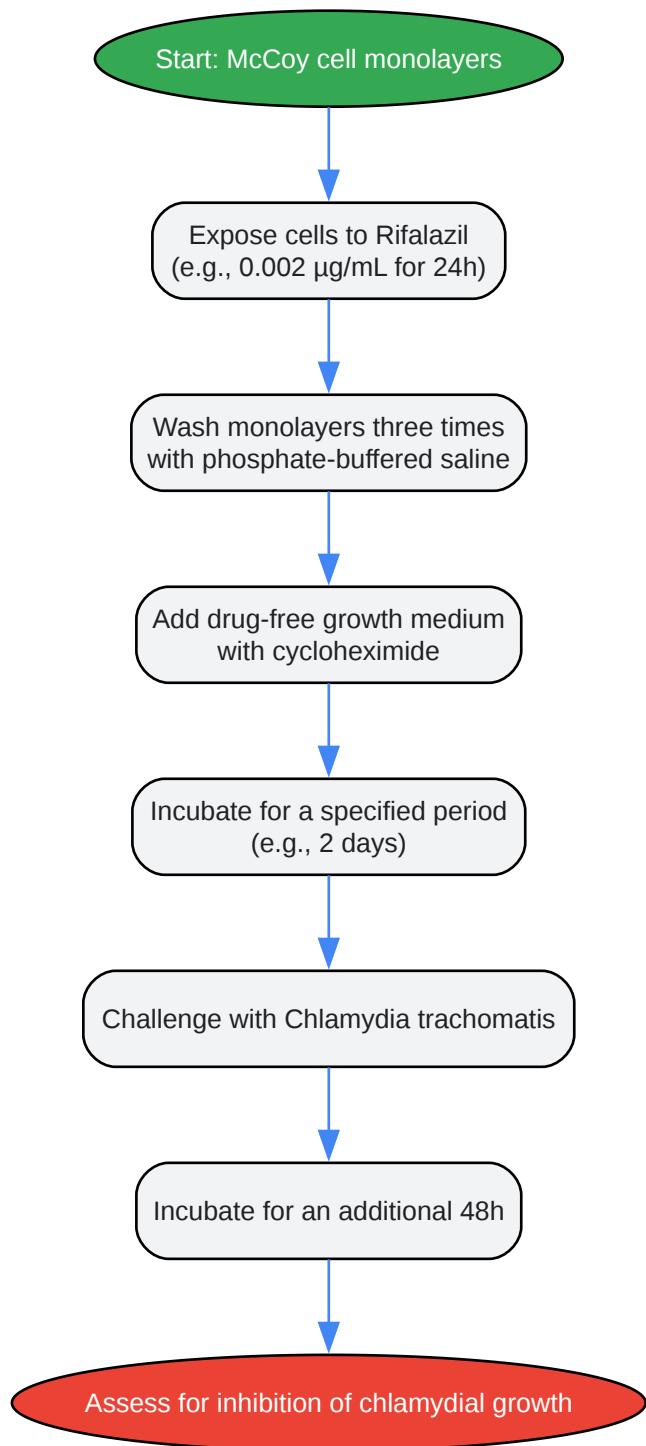
Rifalazil (also known as KRM-1648) is a benzoxazinorifamycin, a derivative of rifamycin, that has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including several challenging pathogens. This technical guide synthesizes the initial findings on **Rifalazil**, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic properties, and outcomes from key preclinical and early-stage clinical investigations. Notably, its high potency against intracellular pathogens such as *Mycobacterium tuberculosis* and *Chlamydia* species has been a significant focus of early research. This document is intended to provide a comprehensive resource for researchers and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

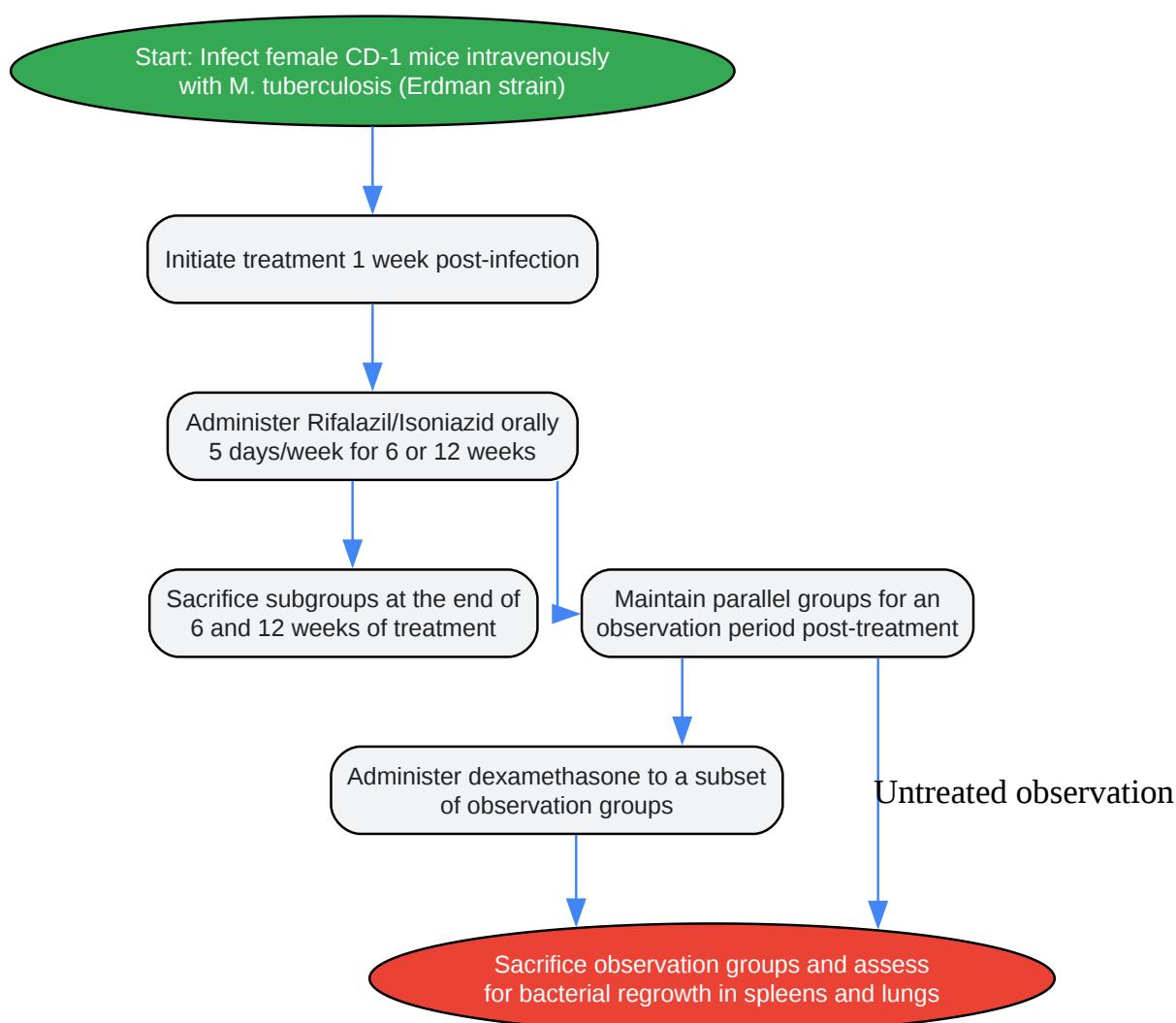
Mechanism of Action

Rifalazil exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase. [1][2][3] It specifically binds to the β -subunit of the RNA polymerase, thereby blocking the initiation of transcription and preventing the synthesis of essential bacterial proteins, which ultimately leads to cell death.[3] The unique benzoxazine ring structure of **Rifalazil** is believed to contribute to its potent activity and distinct pharmacological properties compared to other rifamycins.[4]









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